molecular formula C17H27Cl2N3O B564408 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride CAS No. 502656-68-0

6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride

Cat. No.: B564408
CAS No.: 502656-68-0
M. Wt: 360.3 g/mol
InChI Key: SRCWAJONAASSNJ-UHFFFAOYSA-N
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Scientific Research Applications

CAY10462 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the inhibition of cytochrome P450 enzymes, particularly CYP4A11.

    Biology: Investigates the role of 20-hydroxyeicosatetraenoic acid in cellular signaling and its effects on vascular and renal function.

    Medicine: Potential therapeutic applications in conditions where 20-hydroxyeicosatetraenoic acid is implicated, such as hypertension and kidney diseases.

    Industry: Utilized in the development of new pharmaceuticals targeting cytochrome P450 enzymes

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity (single exposure) can affect the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CAY10462 involves the reaction of 4-(1H-imidazol-1-yl)phenol with N,N-dimethylhexylamine in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, where the phenol group is activated and reacts with the amine to form the desired product. The final compound is then converted to its dihydrochloride salt form to enhance its stability and solubility .

Industrial Production Methods: Industrial production of CAY10462 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions: CAY10462 primarily undergoes substitution reactions due to the presence of the imidazole and phenoxy groups. These functional groups can participate in various chemical transformations, including alkylation and acylation reactions .

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

    Acylation: Reagents like acyl chlorides or anhydrides in the presence of a base can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation of the imidazole ring can lead to the formation of N-alkylated derivatives, while acylation can produce N-acylated products .

Comparison with Similar Compounds

    CAY10434: Another inhibitor of 20-hydroxyeicosatetraenoic acid synthase but less potent compared to CAY10462.

    HET0016: A non-selective inhibitor of cytochrome P450 enzymes, including CYP4A11.

Uniqueness: CAY10462 stands out due to its high selectivity and potency in inhibiting the cytochrome P450 4A11 enzyme. Unlike other inhibitors, CAY10462 exhibits minimal off-target effects, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

6-(4-imidazol-1-ylphenoxy)-N,N-dimethylhexan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O.2ClH/c1-19(2)12-5-3-4-6-14-21-17-9-7-16(8-10-17)20-13-11-18-15-20;;/h7-11,13,15H,3-6,12,14H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCWAJONAASSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCOC1=CC=C(C=C1)N2C=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10849543
Record name 6-[4-(1H-Imidazol-1-yl)phenoxy]-N,N-dimethylhexan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502656-68-0
Record name 6-[4-(1H-Imidazol-1-yl)phenoxy]-N,N-dimethylhexan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10849543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride
Reactant of Route 2
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6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride
Reactant of Route 3
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6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride
Reactant of Route 4
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6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride
Reactant of Route 5
Reactant of Route 5
6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride
Reactant of Route 6
Reactant of Route 6
6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride

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